Levorphanol - 297-90-5

Levorphanol

Catalog Number: EVT-8402314
CAS Number: 297-90-5
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Racemorphan is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance.
Overview

Levorphanol is a synthetic opioid analgesic primarily used for the management of moderate to severe pain. It is classified as a potent mu-opioid receptor agonist and is also known to interact with other receptors, contributing to its analgesic effects. Levorphanol is distinct from other opioids due to its unique pharmacokinetic properties, including a long half-life and minimal drug interactions, making it a viable option for chronic pain management.

Source

Levorphanol is derived from morphine and is synthesized through various chemical processes. It was first introduced in the 1940s and has since been utilized in clinical settings for pain relief, particularly in patients requiring long-term opioid therapy.

Classification

Levorphanol falls under the category of opioid analgesics. Its chemical structure can be represented by the International Union of Pure and Applied Chemistry name: (1S,2R)-2-(dimethylamino)-1-phenyl-1-(3-hydroxyphenyl)propan-1-ol. It is classified as a Schedule II controlled substance in many jurisdictions due to its potential for abuse and dependence.

Synthesis Analysis

Methods

The conventional synthesis of levorphanol begins with 3-methoxy-N-methylmorphinan. The process involves the following key steps:

  1. Hydrobromination: 3-methoxy-N-methylmorphinan hydrobromide is reacted with dilute aqueous hydrobromic acid to replace the methoxy group with a hydroxyl group, yielding levorphanol in solution.
  2. Neutralization: The resulting solution is neutralized using ammonium hydroxide.
  3. Extraction: The levorphanol is extracted from the aqueous phase using a mixture of chloroform and isopropanol.
  4. Crystallization: If levorphanol tartrate is desired, crude levorphanol is dissolved in isopropanol, followed by the addition of tartaric acid, leading to crystallization of levorphanol tartrate dihydrate from an aqueous-isopropanol mixture .

Technical Details

The purity of levorphanol can be assessed using high-performance liquid chromatography (HPLC), which allows for precise determination of its concentration and purity levels during synthesis . The yield can be affected by the presence of bromide ions, which may react with levorphanol to form hydrobromide salts .

Molecular Structure Analysis

Structure

Levorphanol has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C_{17}H_{23}NO_{2}, and it possesses stereocenters that contribute to its pharmacological activity.

Data

  • Molecular Weight: 273.37 g/mol
  • Melting Point: 198-199 °C
  • Log P (octanol-water partition coefficient): Approximately 3.11, indicating moderate lipophilicity .
Chemical Reactions Analysis

Levorphanol undergoes various chemical reactions, primarily involving esterification and glucuronidation during metabolism:

  1. Hydrobromide Formation: Levorphanol can react with hydrobromic acid to form levorphanol hydrobromide, which is soluble in water.
  2. Metabolic Conversion: In vivo, levorphanol is extensively metabolized in the liver to form glucuronide metabolites, primarily levorphanol-3-glucuronide, which are excreted renally .
Mechanism of Action

Levorphanol exerts its analgesic effects primarily through agonism at mu-opioid receptors located in the central nervous system. This interaction leads to:

  • Inhibition of Pain Transmission: By binding to these receptors, levorphanol inhibits the release of neurotransmitters involved in pain signaling.
  • Modulation of Pain Perception: It alters the perception of pain at higher brain centers.

The drug's pharmacokinetics allow for effective pain relief with a half-life ranging from 11 to 16 hours, facilitating sustained analgesia without frequent dosing .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Water solubility approximately 1840 mg/L at room temperature .
  • pKa: 9.58, indicating it behaves as a weak base.

Chemical Properties

Levorphanol exhibits stability under standard storage conditions but should be protected from light and moisture to maintain its efficacy. Its log P value suggests it can cross biological membranes effectively, contributing to its bioavailability.

Applications

Levorphanol is utilized in various scientific and medical contexts:

  • Pain Management: It serves as an effective analgesic in both acute and chronic pain scenarios.
  • Preoperative Medication: Levorphanol can be administered preoperatively for pain control during surgical procedures.
  • Research Applications: Studies have explored its pharmacological properties compared to other opioids, highlighting its unique benefits such as lower risks of respiratory depression and fewer drug interactions .
Mechanistic Pharmacology of Levorphanol

Levorphanol, a synthetic morphinan analog, exhibits a complex polypharmacological profile that extends beyond classical opioid receptor activation. Its multifaceted interactions with neuronal receptors and transporters underpin its unique analgesic efficacy, particularly in challenging pain states like neuropathic pain.

Opioid Receptor Agonism: μ, δ, and κ Subtype Selectivity Patterns

Levorphanol functions as a high-affinity, potent agonist at all three classical opioid receptor subtypes (mu, delta, and kappa), distinguishing it from receptor-selective opioids like morphine. Binding studies reveal sub-nanomolar affinity for the mu opioid receptor (Ki = 0.21 ± 0.02 nM), with significant, albeit lower, affinity for delta (Ki = 4.2 ± 0.6 nM) and kappa (Ki = 2.3 ± 0.3 nM) opioid receptors [1] [2] [5]. This broad-spectrum binding profile stems from levorphanol's structural flexibility, allowing it to adopt conformations compatible with the orthosteric binding pockets of diverse opioid receptor subtypes.

Functionally, levorphanol acts as a full agonist at most mu opioid receptor splice variants (e.g., MOR-1) in guanosine 5′-O-[gamma-thio]triphosphate (GTPγS) binding assays, stimulating G-protein coupling with high efficacy. A notable exception is the MOR-1O splice variant, where it exhibits reduced activity [5] [9]. Crucially, levorphanol displays profound G-protein signaling bias. While it robustly activates inhibitory Gαi/o proteins, it demonstrates markedly diminished β-arrestin2 recruitment compared to balanced agonists like morphine or DAMGO ([Di-Ala², N-MePhe⁴, Gly-ol]-enkephalin) [5] [9]. This preferential coupling to G-protein pathways over β-arrestin recruitment is mechanistically significant, as β-arrestin pathways are implicated in specific opioid adverse effects like respiratory depression.

Table 1: Levorphanol Opioid Receptor Binding Affinities and Functional Activity

Opioid Receptor SubtypeBinding Affinity (Ki, nM)G-Protein Activation (GTPγS)β-Arrestin Recruitment
Mu (μ) Opioid Receptor0.21 ± 0.02Full Agonist (High Efficacy)Minimal Recruitment
Delta (δ) Opioid Receptor4.2 ± 0.6Partial/Full AgonistMinimal Recruitment
Kappa (κ) Opioid Receptor2.3 ± 0.3Full AgonistMinimal Recruitment

The clinical relevance of its broad receptor activation profile is highlighted by unidirectional cross-tolerance observed in animal models. Rats rendered tolerant to morphine remain responsive to levorphanol's analgesic effects. Conversely, rats tolerant to levorphanol exhibit tolerance to morphine. This asymmetry is attributed to morphine's relative selectivity for mu receptors versus levorphanol's ability to activate kappa and delta receptors, providing alternative analgesic pathways when mu receptors are desensitized [1].

NMDA Receptor Antagonism: Molecular Binding Dynamics and Channel Blockade Mechanisms

Beyond opioid receptors, levorphanol is a potent non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor complex. Radioligand binding studies using rat forebrain synaptic membranes demonstrate that levorphanol potently displaces the non-competitive NMDA antagonist [³H]MK-801 (dizocilpine) with a Ki value of approximately 0.6 μM [2]. This affinity is significantly higher than that observed for other opioid-related NMDA antagonists like dextromethorphan or methadone [2].

Levorphanol binds within the NMDA receptor ion channel pore, interacting with sites overlapping or allosterically coupled to the MK-801 binding site. This binding stabilizes the receptor in a closed-channel conformation, preventing the influx of cations (primarily Ca²⁺ and Na⁺) that occurs upon glutamate binding and glycine co-agonism under normal conditions. The blockade is use-dependent, meaning levorphanol preferentially binds to and blocks the channel when it is in the open state activated by glutamate [2] [6]. This mechanism is critical for its potential role in mitigating central sensitization and neuropathic pain, processes heavily reliant on excessive NMDA receptor activation and calcium influx.

Table 2: Levorphanol NMDA Receptor Binding Dynamics

ParameterValueExperimental System
Binding Affinity (Ki)~0.6 μMRat forebrain synaptic membranes ([³H]MK-801 displacement)
Mechanism of ActionNon-competitive, use-dependent channel blockadeElectrophysiology, radioligand binding
Primary Binding SiteIntrachannel site overlapping MK-801 siteMutagenesis, binding kinetics
Functional ConsequenceInhibition of Ca²⁺/Na⁺ influx, reduced neuronal hyperexcitabilityCellular calcium imaging, electrophysiology

The NMDA antagonist activity occurs at concentrations higher than those required for high-affinity opioid receptor binding but is clinically relevant given levorphanol's therapeutic dosing range and its accumulation with repeated administration due to its long half-life [2] [6]. This action contributes to levorphanol's efficacy in neuropathic pain states where NMDA receptor hyperfunction plays a key pathophysiological role.

Monoamine Transporter Inhibition: Serotonin-Norepinephrine Reuptake Pharmacodynamics

Levorphanol modulates monoaminergic neurotransmission by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) into presynaptic terminals. This action occurs via direct interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET) [2] [6]. While specific IC₅₀ values for human transporters in neural tissue are less extensively characterized than its opioid actions, functional assessments indicate significant inhibition at clinically attainable micromolar concentrations.

The pharmacodynamic consequence of this dual reuptake inhibition is an elevation of synaptic concentrations of both 5-HT and NE in various brain regions and the spinal cord. Enhanced serotonergic and noradrenergic neurotransmission activates descending inhibitory pain pathways originating in the brainstem (e.g., periaqueductal gray and rostral ventromedial medulla) that project to the spinal dorsal horn. These pathways suppress nociceptive signal transmission through the release of 5-HT and NE, which act on spinal neurons to inhibit firing via GABAergic interneurons or direct hyperpolarization [2] [6]. This mechanism mirrors the action of dedicated serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants also approved for neuropathic pain conditions, and provides a non-opioid foundation for levorphanol's efficacy in neuropathic and chronic pain syndromes where pure opioids often provide limited relief.

Non-Opioid Receptor Interactions: Glycinergic and GABAergic System Modulation

Levorphanol's pharmacological profile extends to modulation of inhibitory neurotransmitter systems. It exhibits anticholinergic effects, similar to other opioids and notably methadone [2] [6]. While the precise molecular targets (e.g., muscarinic receptor subtypes) are not fully elucidated in the provided sources, this activity may contribute to side effects like dry mouth or urinary retention but could also play a role in complex pain modulation.

More pertinent to neuronal inhibition is evidence suggesting interactions with glycinergic neurotransmission. Glycine is a major inhibitory neurotransmitter in the spinal cord, crucial for dampening nociceptive signaling. Some morphinans and related structures can influence glycine receptors (GlyRs) or glycine reuptake. Although direct, high-affinity binding of levorphanol to strychnine-sensitive glycine receptors isn't explicitly detailed in the provided sources, its structural similarity to compounds with known glycinergic activity and its broader impact on inhibitory synaptic transmission suggest potential modulatory effects [2] [6].

Interactions with the gamma-aminobutyric acid (GABA)ergic system are less direct but potentially significant. Levorphanol does not appear to be a primary GABA_A receptor ligand. However, its ability to inhibit monoamine reuptake (particularly serotonin) can lead to downstream facilitation of GABAergic inhibition. Furthermore, opioid receptor activation, particularly mu and delta receptors located presynaptically on GABAergic interneurons in various brain regions (e.g., hippocampus, periaqueductal gray), typically suppresses GABA release. This disinhibition of GABA's target neurons is a classic mechanism of opioid action. While levorphanol's direct effect on GABA receptors might be minimal, its overall pharmacological actions—including NMDA receptor blockade and monoamine reuptake inhibition—contribute to a net enhancement of inhibitory tone within pain-processing pathways, complementing its direct opioid effects and NMDA antagonism [4] [6].

Properties

CAS Number

297-90-5

Product Name

Levorphanol

IUPAC Name

17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3

InChI Key

JAQUASYNZVUNQP-UHFFFAOYSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Solubility

1.73e-01 g/L

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.